molecular formula C20H29NO3 B261492 N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine

N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine

Cat. No. B261492
M. Wt: 331.4 g/mol
InChI Key: XQBIHUBWXIBBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, also known as ATRA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATRA is a derivative of the adamantylamine family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is not fully understood. However, it has been found to interact with various cellular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth. In addition, this compound has been found to modulate the immune system by promoting the differentiation of T-cells and B-cells.

Advantages and Limitations for Lab Experiments

N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also soluble in various solvents, which makes it easy to use in different experimental setups. However, this compound has some limitations, including its low bioavailability and potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research on N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine. One potential area of research is the development of more potent and selective this compound analogs. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases needs to be explored further.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications. Its diverse range of effects makes it a valuable tool for research in various fields. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The advantages and limitations of this compound need to be taken into account when designing experiments. There are several future directions for research on this compound, which could lead to the development of new therapeutic targets and more effective treatments for various diseases.

Synthesis Methods

N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine can be synthesized through a multi-step process, which involves the reaction of 2,3,4-trimethoxybenzyl chloride with 2-adamantanamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to modulate the immune system and improve cognitive function. Due to its diverse range of effects, this compound has been studied in various fields of research, including neuroscience, immunology, oncology, and virology.

properties

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-2-amine

InChI

InChI=1S/C20H29NO3/c1-22-17-5-4-14(19(23-2)20(17)24-3)11-21-18-15-7-12-6-13(9-15)10-16(18)8-12/h4-5,12-13,15-16,18,21H,6-11H2,1-3H3

InChI Key

XQBIHUBWXIBBRW-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC

Origin of Product

United States

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